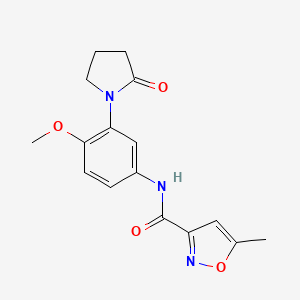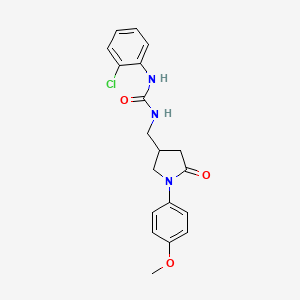
1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “1-(2,3-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” contains a total of 69 bond(s); 37 non-H bond(s), 19 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amide(s) (aliphatic) .科学的研究の応用
Urea Biosensors
Urea, a core component of the compound , is essential in detecting and quantifying urea concentration due to its presence in various processes and as a byproduct of nitrogen metabolism in humans. Urea biosensors utilize enzyme urease as a bioreceptor element, employing various materials for enzyme immobilization to enhance biosensing capabilities. This technology is crucial in medical diagnostics and environmental monitoring, indicating a potential application for derivatives of the given compound in biosensor development (S. Botewad et al., 2021).
Urease Inhibitors
The inhibition of urease, an enzyme catalyzing the hydrolysis of urea, is significant in treating infections caused by specific bacteria in the gastric and urinary tracts. Various classes of urease inhibitors have been explored, including urea derivatives, highlighting the relevance of urea-based compounds in medicinal chemistry for developing new therapeutic agents (Paulina Kosikowska & Łukasz Berlicki, 2011).
Urea in Drug Design
Ureas possess unique hydrogen-binding capabilities, making them integral in drug-target interactions. They are incorporated into small molecules displaying a broad range of bioactivities, emphasizing their role in enhancing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This research underlines the importance of urea moiety in medicinal chemistry, potentially including the compound (A. Jagtap et al., 2017).
Hydrogen Carrier Potential
Explorations into using urea as a source of hydrogen for fuel cells underline its potential as a sustainable and safe hydrogen carrier. The attributes of urea, including its non-toxicity, stability, and ease of transport and storage, alongside its environmental friendliness, mark the significance of urea-based compounds in energy supply strategies, hinting at the utility of the compound in similar applications (A. Rollinson et al., 2011).
Environmental and Agricultural Applications
Research into ureaform, a slow-release fertilizer, demonstrates the importance of urea-based compounds in agriculture. These compounds allow for more efficient nitrogen use, reducing environmental pollution and enhancing crop yield efficiency. This area could be a potential application for derivatives of the given compound, contributing to sustainable agricultural practices (A. Alexander & H. Helm, 1990).
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-7-6-9-17(15(14)2)21-20(24)22-18-13-23(11-12-25-3)19-10-5-4-8-16(18)19/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAGRMYTFDGEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2608077.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2608078.png)
![8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2608082.png)


![N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608086.png)



